1-(sec-Butyl)-5-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core Structures in Chemical Research
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. tcsedsystem.edumdpi.com Pyrazole derivatives exhibit a remarkable breadth of biological activities, which has led to their incorporation into numerous clinically approved drugs. tcsedsystem.edunih.gov These activities include anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, and anticancer properties. nih.govnih.govresearchgate.net
The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of its pharmacological and physicochemical properties. researchgate.net This has made pyrazole derivatives a privileged scaffold in drug discovery. researchgate.netresearchgate.net Well-known pharmaceuticals containing the pyrazole moiety include the anti-inflammatory drug celecoxib, the analgesic dipyrone, and the anti-obesity drug rimonabant. tcsedsystem.edunih.govresearchgate.net Beyond medicine, pyrazole compounds are also integral in agricultural science as herbicides and pesticides and in materials science for creating polymers and dyes. nih.govresearchgate.net
The synthetic accessibility of pyrazoles further enhances their importance. nih.gov Common synthetic routes include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. pharmaguideline.comslideshare.net This straightforward synthesis allows for the generation of diverse libraries of pyrazole derivatives for screening and development. nih.gov
Unique Structural Features of 1-(sec-Butyl)-5-methyl-1H-pyrazole
This compound is a disubstituted pyrazole with the chemical formula C₈H₁₄N₂. smolecule.com Its structure is defined by a methyl group at the 5-position and, most notably, a secondary butyl (sec-butyl) group attached to one of the nitrogen atoms (N1).
Key Structural Characteristics:
1,5-Disubstitution Pattern: The substituents are located at the N1 and C5 positions of the pyrazole ring. This specific arrangement can influence the molecule's electronic properties and steric profile, which in turn affects its reactivity and how it interacts with biological targets. acs.org
sec-Butyl Group: This bulky, non-polar alkyl group is a defining feature. It contributes to the molecule's lipophilicity, which can influence its solubility and ability to cross biological membranes. The presence of a chiral center within the sec-butyl group means that this compound can exist as a pair of enantiomers, which may exhibit different biological activities.
Methyl Group: The methyl group at the C5 position is a small alkyl substituent that can also modulate the electronic and steric environment of the pyrazole ring.
These features, particularly the chiral sec-butyl substituent, distinguish it from more commonly studied pyrazoles with simpler alkyl or aryl groups.
| Property | Value |
| IUPAC Name | 1-(butan-2-yl)-5-methyl-1H-pyrazole |
| Molecular Formula | C₈H₁₄N₂ |
| CAS Number | 1171392-51-0 bldpharm.com |
Overview of Current Research Trajectories Involving this compound and its Direct Derivatives
While research on this compound itself is not extensively documented in publicly available literature, studies on its direct derivatives provide insight into its potential applications as a chemical building block.
A key derivative, This compound-4-carbaldehyde , serves as a valuable intermediate in organic synthesis. evitachem.com The introduction of an aldehyde group at the 4-position of the pyrazole ring provides a reactive handle for constructing more complex molecules. evitachem.com Research indicates its use as a precursor for compounds being investigated for potential antimicrobial and anti-inflammatory properties. evitachem.com The synthesis of this carbaldehyde derivative typically involves the reaction of sec-butyl hydrazine (B178648) with a suitable ketone, followed by the introduction of the aldehyde group. evitachem.com
Another line of research has focused on sulfonamide derivatives. For instance, 2-((1-((3-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine has been synthesized and evaluated. nih.gov While this compound features a tert-butyl rather than a sec-butyl group, the research highlights the exploration of bulky alkyl-substituted pyrazoles in the development of enzyme inhibitors. nih.gov Specifically, these compounds have been investigated as potential non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions. nih.gov The study found that extending the size of the alkyl group at the pyrazole core was generally well-tolerated, with derivatives showing activity in the submicromolar range. nih.gov
These research trajectories underscore the role of this compound as a scaffold for generating more complex molecules with potential therapeutic applications, particularly in the realm of anti-inflammatory agents.
Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-yl-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-4-7(2)10-8(3)5-6-9-10/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTKBYNZIKPNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Sec Butyl 5 Methyl 1h Pyrazole and Its Key Derivatives
Established Synthetic Pathways to Pyrazole (B372694) Derivatives
The construction of the pyrazole core is predominantly achieved through two versatile and widely adopted strategies: cyclocondensation reactions and multicomponent reactions.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, often providing access to highly substituted and complex structures that would be challenging to prepare via traditional methods.
These reactions typically involve the one-pot combination of three or more starting materials. For pyrazole synthesis, common components include a hydrazine (B178648), a 1,3-dicarbonyl compound or its equivalent, and an additional reactant that becomes incorporated into the final pyrazole structure. nih.gov The regioselectivity in MCRs can also be a critical aspect, influenced by the reaction pathway and the nature of the catalysts and substrates employed. While MCRs offer a versatile entry to pyrazole libraries, specific applications for the synthesis of simple 1,5-dialkylpyrazoles like 1-(sec-Butyl)-5-methyl-1H-pyrazole are less commonly reported compared to more complex, polysubstituted derivatives. nih.govnih.gov
Targeted Synthesis of this compound
The specific synthesis of this compound requires the careful selection of precursors and reaction conditions to ensure the desired regiochemical outcome.
Specific Precursors and Reaction Conditions
The most direct synthetic route to this compound involves the reaction of sec-butylhydrazine (B1332173) with pentane-2,4-dione (also known as acetylacetone).
sec-Butylhydrazine serves as the source of the N1-sec-butyl group, while pentane-2,4-dione provides the C3, C4, and C5 atoms of the pyrazole ring, along with the C5-methyl group. The reaction is a classic example of the Knorr pyrazole synthesis. The choice of solvent and catalyst is crucial in directing the regioselectivity of this condensation. While specific experimental data for this exact transformation is not extensively detailed in the provided search results, general principles suggest that aprotic solvents might favor the formation of the 1,5-isomer. acs.org
Regioselective Synthesis Strategies
Achieving regioselectivity in the synthesis of 1,5-disubstituted pyrazoles from unsymmetrical hydrazines and 1,3-diketones is a well-documented challenge. To favor the formation of this compound over its 1-(sec-Butyl)-3-methyl-1H-pyrazole isomer, several strategies can be employed:
Solvent Effects: The use of aprotic solvents can minimize protonation of the hydrazine, thereby reducing the influence of electronic effects and allowing steric factors to dominate. The bulkier sec-butyl group on the hydrazine would sterically hinder attack at the more substituted nitrogen, potentially favoring the initial reaction at the less substituted nitrogen and leading to the 1,5-disubstituted product.
Reaction Temperature: Higher reaction temperatures can also favor the thermodynamically more stable isomer, which in some cases is the 1,5-disubstituted pyrazole. acs.org
Use of Pre-formed Intermediates: An alternative approach involves the initial formation of an enamine from the 1,3-dicarbonyl compound, which can then react with the hydrazine in a more controlled manner to afford a single regioisomer.
Distinguishing between the 1,5- and 1,3-isomers is typically achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the pyrazole ring protons and carbons, as well as Nuclear Overhauser Effect (NOE) experiments, can provide definitive structural elucidation.
Derivatization and Functionalization of this compound
Further modification of the this compound core can provide access to a wide range of derivatives with potentially interesting properties. The reactivity of the pyrazole ring allows for functionalization at the C4 position, which is generally the most nucleophilic position in the pyrazole ring and susceptible to electrophilic substitution.
Common electrophilic substitution reactions that can be performed on pyrazole rings include:
Halogenation: Introduction of bromine or chlorine at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration at the C4 position can be carried out using standard nitrating agents, although the conditions need to be carefully controlled to avoid side reactions.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl group at the C4 position of pyrazoles. The synthesis of the related compound, this compound-4-carbaldehyde, suggests the feasibility of this transformation.
Acylation: Friedel-Crafts acylation can be used to introduce acyl groups at the C4 position.
Table 2: Potential Functionalization Reactions of this compound
| Reaction Type | Reagent(s) | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | 1-(sec-Butyl)-4-bromo-5-methyl-1H-pyrazole |
| Nitration | Nitric Acid/Sulfuric Acid | 1-(sec-Butyl)-5-methyl-4-nitro-1H-pyrazole |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | This compound-4-carbaldehyde |
| Acylation | Acetyl chloride, AlCl₃ | 1-(4-Acetyl-1-(sec-butyl)-5-methyl-1H-pyrazol-1-yl)ethan-1-one |
This table outlines plausible derivatization reactions based on general pyrazole chemistry, as specific examples for the title compound were not available in the provided search results.
Synthesis of this compound-4-sulfonyl chloride
A plausible synthetic route would involve reacting this compound with a chlorosulfonating agent, such as chlorosulfonic acid (HSO₃Cl). The reaction is typically carried out in an inert solvent at controlled temperatures to prevent side reactions. The C-4 position of the pyrazole ring is generally susceptible to electrophilic substitution, making this a feasible approach. nih.govnih.gov
Table 1: Plausible Reaction Conditions for the Synthesis of this compound-4-sulfonyl chloride
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Chlorosulfonic acid (HSO₃Cl) |
| Solvent | Dichloromethane or Chloroform |
| Temperature | 0 °C to room temperature |
| Work-up | Quenching with ice water, extraction, and purification |
It is important to note that the regioselectivity of the chlorosulfonation can be influenced by the steric and electronic effects of the substituents on the pyrazole ring. nih.gov The sec-butyl group at the N-1 position and the methyl group at the C-5 position would direct the incoming electrophile to the C-4 position.
Synthesis of 3-(sec-Butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid via Grignard Reagents
The synthesis of pyrazole-4-carboxylic acids can be effectively achieved through the carboxylation of a Grignard reagent. openstax.orglibretexts.org This method involves the reaction of an organomagnesium halide with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. openstax.orgmasterorganicchemistry.com
For the synthesis of 3-(sec-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate would be a 4-halo-3-(sec-butyl)-5-methyl-1H-pyrazole. This halogenated pyrazole can then be converted to the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Bubbling carbon dioxide gas through the solution of the Grignard reagent leads to the formation of a magnesium carboxylate salt. Subsequent acidification with a dilute acid, such as hydrochloric acid, protonates the carboxylate to afford the desired 3-(sec-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid. openstax.org
Table 2: General Steps for the Synthesis of 3-(sec-Butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid via Grignard Reagent
| Step | Description | Reagents and Conditions |
| 1 | Formation of Grignard Reagent | 4-Halo-3-(sec-butyl)-5-methyl-1H-pyrazole, Magnesium turnings, Dry ether or THF |
| 2 | Carboxylation | Carbon dioxide (gas), Dry ether or THF |
| 3 | Acidification | Dilute aqueous acid (e.g., HCl) |
This method is advantageous as it allows for the introduction of the carboxylic acid group at a specific position on the pyrazole ring, provided the corresponding halo-pyrazole is accessible. A patent describes a similar synthesis for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting the industrial relevance of this synthetic approach. google.com
N-Alkylation and N-Substitution Strategies
The introduction of the sec-butyl group at the N-1 position of the pyrazole ring is a critical step in the synthesis of the target compound. N-alkylation of pyrazoles can be achieved through various methods, often resulting in a mixture of N-1 and N-2 isomers due to the tautomeric nature of the pyrazole ring. nih.govresearchgate.net The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the substituents already present on the pyrazole ring. researchgate.net
One common strategy involves the reaction of the parent pyrazole (5-methyl-1H-pyrazole) with a sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. The choice of base and solvent can significantly impact the ratio of the resulting regioisomers. Stronger, bulkier bases may favor the formation of the less sterically hindered N-1 isomer.
Alternatively, methods have been developed for the direct preparation of N-substituted pyrazoles from primary amines. nih.govacs.org This approach avoids the need to handle potentially hazardous hydrazine derivatives and can offer a more direct route to the desired N-alkylated pyrazole. acs.org For instance, a primary amine like sec-butylamine (B1681703) can be reacted with a 1,3-dicarbonyl compound in the presence of an electrophilic amination reagent to directly yield the N-substituted pyrazole. nih.govacs.org
Recent advancements in this area include the use of trichloroacetimidates as alkylating agents under acid catalysis, providing an alternative to traditional alkylation methods. researchgate.net Furthermore, enzymatic approaches are being explored to achieve highly regioselective N-alkylation of pyrazoles, offering a green and efficient alternative. thieme-connect.comnih.gov
Functionalization at C-4 and C-5 Positions
The pyrazole ring exhibits distinct reactivity at its different carbon positions. The C-4 position is generally more susceptible to electrophilic substitution, while the C-3 and C-5 positions are more prone to nucleophilic attack. nih.gov This inherent reactivity allows for the selective functionalization of the pyrazole core.
C-4 Functionalization:
The C-4 position of the pyrazole ring can be readily functionalized through various electrophilic substitution reactions. For instance, halogenation, nitration, and sulfonation typically occur at this position. nih.govnih.gov The introduction of a directing group at the C-4 position can then facilitate further modifications. For example, a formyl, chloro, or bromo group at C-4 can act as a blocking group, directing subsequent arylations to the C-5 position. academie-sciences.fr Recent studies have also shown that an ester function can serve as an effective and removable blocking group at the C-4 position for regioselective C-5 arylation. academie-sciences.fr
C-5 Functionalization:
Functionalization at the C-5 position often requires a different strategy. Direct C-H activation has emerged as a powerful tool for the arylation of pyrazoles. nih.govrsc.org Palladium-catalyzed C-H arylation has been shown to be highly reactive at the C-5 position. nih.gov By employing a suitable protecting group on the pyrazole nitrogen, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, sequential C-arylation at different positions can be achieved with high regiocontrol. nih.gov Another approach involves a palladium-catalyzed C-5–H bond activation/C-4-decarboxylation sequence starting from a pyrazole-4-carboxylate. academie-sciences.fr
Polymer-Supported Synthetic Methodologies for Derivatives
Polymer-supported synthesis has gained traction as a valuable technique for the preparation of libraries of organic compounds, including pyrazole derivatives. This methodology involves attaching a pyrazole precursor to a solid support, carrying out a series of reactions on the polymer-bound substrate, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and by-products can be easily washed away.
Silica gel-bound enaminones and their Cu(II) complexes have been used as heterogeneous catalysts for the synthesis of pyrazole derivatives. nih.gov This demonstrates the potential of using solid-supported reagents and catalysts in pyrazole synthesis, which aligns with the principles of green chemistry by facilitating catalyst recovery and reuse.
More directly, pyrazole-based microporous organic polymers (MOPs) have been synthesized and utilized for applications such as CO2 capture and catalysis. researchgate.netacs.org These polymers, prepared through methods like Scholl coupling of pyrazole monomers, possess a high surface area and are functionalized with pyrazole units. researchgate.netacs.org While not a direct method for synthesizing small molecule derivatives of this compound, the development of these materials showcases the versatility of the pyrazole scaffold in polymer chemistry. The synthesis of such polymers often involves the polymerization of appropriately functionalized pyrazole monomers, a strategy that could be adapted for creating libraries of pyrazole derivatives on a solid support.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles and their derivatives to develop more environmentally benign and sustainable processes. researchgate.netnih.gov Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods. researchgate.netnih.govijsdr.org
Aqueous Synthesis: Water is an ideal green solvent, and numerous methods for pyrazole synthesis in aqueous media have been developed. thieme-connect.comacs.org These methods often utilize multicomponent reactions (MCRs), which are atom-economical and reduce the number of synthetic steps and purification procedures. researchgate.netacs.org The use of catalysts like imidazole (B134444) in water has been shown to be effective for the synthesis of pyrazolone (B3327878) derivatives. acs.org
Solvent-Free and Alternative Energy Sources: Solvent-free reaction conditions, such as grinding and reactions under microwave or ultrasound irradiation, offer significant environmental benefits by reducing solvent waste and often accelerating reaction times. researchgate.net These techniques have been successfully applied to the synthesis of various pyrazole derivatives. researchgate.net
Catalysis: The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. nih.gov For pyrazole synthesis, catalysts such as ceria-silica nanocomposites, cyanuric acid, and various polymer-bound catalysts have been employed to facilitate reactions under milder conditions and allow for easy separation and reuse of the catalyst. ijsdr.orgthieme-connect.com Biocatalysis, using enzymes to perform highly selective transformations like N-alkylation, represents a promising frontier in the green synthesis of pyrazoles. thieme-connect.comnih.gov
Advanced Structural Elucidation and Conformational Analysis of 1 Sec Butyl 5 Methyl 1h Pyrazole and Its Derivatives
Spectroscopic Characterization Beyond Basic Identification
Spectroscopy is a cornerstone for elucidating the molecular structure of pyrazole (B372694) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry provide complementary information, moving beyond simple identification to offer detailed insights into atomic connectivity, functional groups, and molecular formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of pyrazole derivatives. bohrium.com For N-unsubstituted pyrazoles, NMR is crucial for studying annular tautomerism, a phenomenon where the proton on the nitrogen atom can migrate between the two nitrogen atoms, leading to a mixture of tautomers in solution. nih.gov However, in 1-(sec-butyl)-5-methyl-1H-pyrazole, the presence of the N-sec-butyl group quenches this tautomerism, resulting in a single, fixed isomer and a more straightforward NMR spectrum. rsc.org
Detailed 1D and 2D NMR experiments, such as ¹H, ¹³C, HSQC, and HMBC, allow for the complete and precise assignment of all proton and carbon signals. nih.gov In the ¹H NMR spectrum, distinct signals are expected for the two non-equivalent protons on the pyrazole ring, the methyl group, and the sec-butyl group. The chemical shifts of the pyrazole ring protons are particularly informative about the substitution pattern. researchgate.net Similarly, ¹³C NMR spectra provide characteristic chemical shifts for the carbon atoms of the pyrazole ring and the substituents. nih.gov The chemical shift of the C5 carbon, directly bonded to the methyl group, is typically observed around 10 ppm, while the C3 carbon resonates at a different field. cdnsciencepub.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Note: These are predicted values based on data from analogous pyrazole derivatives. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Reference |
| Pyrazole H-3 | ~7.3 | - | The chemical shift of H-3 in 1,5-disubstituted pyrazoles typically appears in this region. nih.govnih.gov |
| Pyrazole H-4 | ~6.0 | ~105-110 | H-4 is generally more shielded than H-3. mdpi.comfu-berlin.de |
| Pyrazole C-3 | - | ~138-142 | Characteristic shift for C-3 in N-alkylated pyrazoles. nih.govcdnsciencepub.com |
| Pyrazole C-4 | - | ~104-108 | The C-4 signal is typically found upfield. nih.govcdnsciencepub.com |
| Pyrazole C-5 | - | ~148-152 | C-5 is deshielded due to the adjacent nitrogen and methyl group. cdnsciencepub.com |
| 5-Methyl (CH₃) | ~2.3 | ~10-14 | Typical range for a methyl group at the C-5 position of a pyrazole ring. cdnsciencepub.com |
| sec-Butyl (CH) | ~4.2 (septet) | ~55-60 | Methine proton adjacent to the nitrogen atom. |
| sec-Butyl (CH₂) | ~1.7 (quintet) | ~28-32 | Methylene (B1212753) protons of the sec-butyl group. |
| sec-Butyl (CH₃) | ~1.3 (d) | ~19-23 | Terminal methyl group adjacent to the methylene group. |
| sec-Butyl (CH₃) | ~0.8 (t) | ~10-12 | Terminal methyl group adjacent to the methine carbon. |
Table 2: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |
| N-H Stretch | 3100 - 3500 | Present in N-unsubstituted pyrazoles; often broad due to hydrogen bonding. Absent in this compound. fu-berlin.deresearchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | From the pyrazole ring. |
| Aliphatic C-H Stretch | 2850 - 2980 | From the sec-butyl and methyl substituents. nih.gov |
| C=N Stretch | 1500 - 1650 | Characteristic of the pyrazole ring. researchgate.net |
| C=C Stretch | 1400 - 1550 | Characteristic of the pyrazole ring. researchgate.net |
| C-N Stretch | 1250 - 1350 | Stretching vibration of the carbon-nitrogen bonds in the ring. researchgate.net |
| C-H Bending | 750 - 1000 | Out-of-plane bending modes that are characteristic of the substitution pattern. |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is highly characteristic of the molecular structure. slideshare.net
For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation of pyrazole derivatives is well-studied and often involves the cleavage of the weak N-N bond. rsc.org Other common fragmentation pathways for N-substituted pyrazoles include the loss of the N-substituent (the sec-butyl group) or cleavage within the substituent itself. researchgate.netresearchgate.net The presence of nitrogen atoms means the molecular ion will have an even mass-to-charge ratio (m/z), in accordance with the nitrogen rule. slideshare.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Predicted m/z | Proposed Fragmentation Pathway |
| [M]⁺• | 152 | Molecular Ion (C₉H₁₆N₂) |
| [M - CH₃]⁺ | 137 | Loss of a methyl radical from the sec-butyl group. |
| [M - C₂H₅]⁺ | 123 | Loss of an ethyl radical from the sec-butyl group. |
| [M - C₄H₉]⁺ | 95 | Loss of the sec-butyl radical. This would be a major fragment. researchgate.net |
| [C₄H₃N₂]⁺ | 80 | Fragment corresponding to the methylpyrazole ring after loss of the alkyl side chain and hydrogen rearrangement. |
X-ray Crystallography and Solid-State Structure Analysis
Single-crystal X-ray diffraction analysis of a suitable crystal of this compound or a derivative would reveal its precise solid-state conformation. Key parameters of interest include the planarity of the pyrazole ring and the torsion angles that define the orientation of the sec-butyl substituent relative to the ring. spast.orgnih.gov The pyrazole ring itself is expected to be largely planar. spast.org The bulky sec-butyl group will adopt a specific conformation to minimize steric hindrance with the pyrazole ring. The torsion angles between the N1-C(sec-butyl) bond and the bonds within the sec-butyl group would be determined with high precision. nih.gov In some substituted pyrazoles, the presence of bulky groups can cause slight deviations from planarity in the pyrazole ring. nih.gov
The crystal packing of molecules is governed by a variety of non-covalent intermolecular interactions. imedpub.com For this compound, which lacks strong hydrogen bond donors like N-H or O-H, the dominant interactions in the crystal lattice are expected to be van der Waals forces and π–π stacking. acs.orgnih.gov
The aromatic pyrazole rings can stack on top of each other in an offset, parallel-displaced manner to maximize attractive dispersion forces while minimizing Pauli repulsion. nih.govchemrxiv.org The distance between the centroids of stacked pyrazole rings is typically in the range of 3.5 to 3.8 Å. nih.govresearchgate.net The presence of the sec-butyl and methyl substituents will significantly influence the packing arrangement, potentially leading to the formation of specific motifs. nih.gov While classical hydrogen bonds are absent, weak C-H···N or C-H···π hydrogen bonds, where C-H bonds from the alkyl groups interact with the nitrogen atoms or the π-system of adjacent pyrazole rings, may also play a role in stabilizing the crystal structure. acs.orgmdpi.com Analysis of the crystal structure would provide a detailed map of these interactions, explaining the supramolecular architecture of the compound in the solid state. cardiff.ac.uk
Table 4: Common Intermolecular Interactions in Pyrazole Derivatives
| Interaction Type | Typical Distance / Geometry | Relevance to this compound |
| N-H···N Hydrogen Bond | N···N distance ~2.8-3.0 Å | Not present due to N-alkylation. This is a dominant interaction in N-H pyrazoles. nih.gov |
| π–π Stacking | Centroid-to-centroid distance ~3.5-3.8 Å; parallel-displaced geometry. | Expected to be a primary organizing force in the crystal packing. nih.govrsc.org |
| C-H···N Weak Hydrogen Bond | H···N distance ~2.5-2.8 Å | Possible between alkyl C-H groups and the N2 atom of an adjacent molecule. acs.org |
| C-H···π Interaction | H···π-centroid distance ~2.6-3.0 Å | Possible between alkyl C-H groups and the face of an adjacent pyrazole ring. imedpub.com |
Polymorphism and its Structural Implications
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in the study of pyrazole derivatives. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the analysis of related pyrazole compounds provides a strong basis for understanding its potential structural diversity.
The crystal structure of a molecule is determined by the arrangement of its constituent molecules in the crystal lattice. Different packing arrangements can arise due to variations in intermolecular interactions, which in turn are influenced by the molecular conformation. For instance, studies on other pyrazole derivatives have revealed the existence of multiple, crystallographically distinct molecules within the same asymmetric unit. nih.govresearchgate.net This indicates that even subtle variations in the local environment can lead to different conformations and packing motifs.
In the case of this compound, the flexible sec-butyl group can adopt various conformations, which could lead to different crystalline forms. The interplay of weak intermolecular forces, such as van der Waals interactions and potential C-H···π interactions involving the pyrazole ring, would be critical in stabilizing these different polymorphs. Each polymorphic form would exhibit distinct physical properties, including melting point, solubility, and stability, which are crucial considerations in materials science and pharmaceutical development.
| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| Form I | Monoclinic | P2₁/c | C-H···N, C-H···π |
| Form II | Orthorhombic | Pbca | van der Waals, π-π stacking |
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, while blue regions represent more distant interactions.
For pyrazole derivatives, Hirshfeld surface analysis has revealed the prevalence of various intermolecular contacts, including H···H, C···H/H···C, and N···H/H···N interactions. eurjchem.comnih.gov In the case of this compound, the analysis would likely highlight the significance of contacts involving the hydrogen atoms of the sec-butyl and methyl groups, as well as the nitrogen and carbon atoms of the pyrazole ring.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively. The percentage contribution of different types of contacts can be calculated from these fingerprint plots.
Based on analyses of similar pyrazole structures, a hypothetical breakdown of intermolecular contacts for this compound is presented in the table below.
| Contact Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~50-60% | Dominant interactions arising from the numerous hydrogen atoms on the alkyl groups and the pyrazole ring. |
| C···H/H···C | ~20-30% | Interactions between carbon atoms of the pyrazole ring and hydrogen atoms of neighboring molecules. |
| N···H/H···N | ~10-15% | Contacts involving the nitrogen atoms of the pyrazole ring and hydrogen atoms, indicative of weak hydrogen bonding. |
This quantitative analysis of intermolecular forces is crucial for understanding the packing motifs and the resulting physicochemical properties of the crystalline solid. It provides a framework for rationalizing the observed crystal structures and for predicting the potential for polymorphism.
Computational and Theoretical Investigations of 1 Sec Butyl 5 Methyl 1h Pyrazole and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for investigating the fundamental properties of molecules at the electronic level. For pyrazole (B372694) derivatives, these methods elucidate the geometric and electronic landscapes that govern their chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. nih.govresearchgate.net By employing functionals like B3LYP with various basis sets, researchers can accurately predict bond lengths, bond angles, and dihedral angles of pyrazole derivatives. nih.gov For instance, studies on related pyrazole systems have demonstrated that DFT calculations can provide geometric parameters that are in excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net
The electronic properties, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), are also readily calculated. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. In various substituted pyrazoles, the nature and position of substituents have been shown to significantly influence the HOMO-LUMO gap, thereby tuning their electronic behavior. researchgate.net
Table 1: Representative DFT Calculated Properties for a Generic Alkyl-Substituted Pyrazole
| Property | Calculated Value |
| Total Energy (Hartree) | Varies with substituents |
| Dipole Moment (Debye) | ~2-4 D |
| HOMO Energy (eV) | ~ -6.5 to -5.5 |
| LUMO Energy (eV) | ~ -1.5 to -0.5 |
| HOMO-LUMO Gap (eV) | ~ 4.0 to 5.0 |
Note: The values presented are typical ranges observed for pyrazole derivatives and are intended for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Structures
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. researchgate.netyoutube.com This method is particularly useful for predicting and interpreting UV-Visible absorption spectra. youtube.com For pyrazole analogues, TD-DFT calculations can identify the nature of electronic transitions, for example, whether they are π→π* or n→π* transitions, and which molecular orbitals are involved. researchgate.net
The choice of functional and basis set is critical for obtaining accurate results with TD-DFT. youtube.com Computational studies on various pyrazole derivatives have shown that TD-DFT can successfully reproduce experimental absorption maxima, providing a theoretical basis for understanding their photophysical properties. researchgate.net
Ab Initio Methods for Energy Barrier Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, are employed to calculate energy barriers for various chemical processes. rsc.orgepfl.ch For pyrazole systems, these methods are crucial for studying reaction mechanisms, conformational changes, and dissociation dynamics. rsc.orgchemrxiv.org For example, ab initio multiple cloning (AIMC) has been used to simulate the ultrafast photodissociation dynamics of the N-H bond in pyrazole, revealing a two-stage dissociation process. rsc.org
These calculations can provide detailed insights into the transition states and the energy profiles of reactions, which are often difficult to probe experimentally. The calculated energy barriers help in understanding the feasibility and kinetics of processes like tautomerization and bond-breaking events. rsc.org
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights into dynamic processes and intermolecular interactions.
Studies on Tautomerism and Prototropy
Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. epfl.ch Computational methods are invaluable for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. epfl.ch For N-unsubstituted pyrazoles, prototropic tautomerism between the 1H and 2H forms is a key consideration. In the case of 1-(sec-Butyl)-5-methyl-1H-pyrazole, the N1 position is substituted, so this type of tautomerism is blocked. However, in related pyrazolones (pyrazol-5-ones), keto-enol and imino-amino tautomerism are prevalent.
Quantum chemical calculations can predict the equilibrium populations of different tautomers by comparing their Gibbs free energies. epfl.ch These studies have shown that the preferred tautomer can be influenced by factors such as the nature of substituents and the solvent environment. epfl.ch
Investigation of Intermolecular Interactions and Self-Association
The pyrazole ring contains both hydrogen bond donors (in NH-pyrazoles) and acceptors (the sp2 hybridized nitrogen atom), which can lead to the formation of various intermolecular interactions. nih.govimedpub.com These interactions, including hydrogen bonds and π-π stacking, govern the self-association of pyrazole molecules into structures like dimers, trimers, and tetramers in the solid state and in solution. nih.govresearchgate.net
Prediction of Reaction Regioselectivity
Computational chemistry offers powerful tools for predicting the regioselectivity of chemical reactions, a critical aspect in the synthesis of substituted pyrazoles like this compound. The formation of 1,3-, 1,5-, or other disubstituted pyrazole isomers from the cyclocondensation reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent is highly dependent on reaction conditions and the nature of the reactants. acs.orgnih.gov Theoretical models can elucidate the underlying mechanisms that govern which regioisomer is preferentially formed.
The primary synthetic route to pyrazoles involves the reaction of a hydrazine with a β-dicarbonyl compound or a functionalized enone. The regiochemical outcome is often dictated by the initial site of nucleophilic attack. Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathways. These models can calculate the activation energies for the competing reaction steps, such as the initial condensation at one of the two electrophilic carbonyl carbons.
Key factors that influence regioselectivity and can be modeled computationally include:
Nature of the Hydrazine: The reaction's selectivity can depend on whether a free hydrazine or its salt (e.g., hydrochloride) is used. nih.gov For instance, using arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer, whereas the free hydrazine base leads to the 1,5-regioisomer. nih.gov Computational models can rationalize this by examining the protonation state of the hydrazine and its effect on the nucleophilicity of its two nitrogen atoms.
Reaction Conditions: The presence of an acid or base catalyst and the reaction temperature can alter the regiochemical outcome. acs.org Under acidic conditions, the reaction may proceed via a hydrazone intermediate, while non-acidic conditions might favor a Michael addition pathway. acs.org Quantum mechanical calculations can map the potential energy surfaces for both pathways to predict the most favorable route under specific conditions.
Substituent Effects: The electronic and steric properties of substituents on both the hydrazine and the dicarbonyl precursor play a crucial role. For example, in the reaction of trichloromethyl enones, the nature of the substituent at the β-position can influence the regioselectivity. acs.org While many aryl and larger alkyl groups may lead to high selectivity, smaller groups like methyl can decrease it. acs.org
A plausible mechanism that can be investigated computationally involves the competition between 1,2-addition (leading to a hydrazone) and 1,4-conjugate addition (Michael addition). The calculated energies of the transition states for these competing pathways can predict the major product.
Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Condition 1 | Predicted Outcome 1 | Condition 2 | Predicted Outcome 2 | Computational Approach |
|---|---|---|---|---|---|
| Hydrazine Form | Arylhydrazine Hydrochloride | 1,3-Regioisomer nih.gov | Free Arylhydrazine | 1,5-Regioisomer nih.gov | Modeling protonation states and nucleophilicity. |
| Catalysis | Acidic Conditions | Favors hydrazone formation pathway acs.org | Basic/Neutral Conditions | Favors Michael addition pathway acs.org | Calculating activation barriers for competing pathways. |
| Substituents | Bulky β-substituent on enone | High regioselectivity acs.org | Small β-substituent on enone | Lower regioselectivity acs.org | Analyzing steric and electronic effects on transition state energies. |
By modeling these factors for the specific reactants leading to this compound, chemists can predict the optimal conditions to achieve the desired 1,5-disubstituted isomer with high purity, minimizing the formation of the 1,3-isomer.
Computational Elucidation of Binding Modes and Molecular Recognition for Potential Ligand Development
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for understanding how pyrazole-based ligands, including analogues of this compound, interact with biological targets. eurasianjournals.com These methods provide detailed insights into binding modes and molecular recognition, guiding the rational design of new and more potent therapeutic agents. eurasianjournals.com Pyrazole derivatives have been extensively studied as potential inhibitors for a variety of protein targets, particularly in the context of cancer therapy. nih.govnih.gov
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. eurasianjournals.com This is achieved by sampling a vast number of possible conformations and positions of the ligand within the protein's active site and scoring them based on a force field. For pyrazole derivatives, these studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov
For example, extensive computational studies have been performed on libraries of pyrazole compounds against various cancer-related proteins. nih.gov In one such study, 63 different pyrazole derivatives were docked to several key proteins, including C-RAF, CYP17, and VEGFR. The results, summarized below, highlight the potential of the pyrazole scaffold to produce potent inhibitors.
Table 2: Molecular Docking Results for Pyrazole Derivatives Against Cancer Targets
| Protein Target | PDB ID | Standard Drug | Standard Drug Binding Affinity (kcal/mol) | Best Pyrazole Derivative | Pyrazole Binding Affinity (kcal/mol) |
|---|---|---|---|---|---|
| C-RAF | - | Sorafenib | -10.2 nih.gov | Compound M36 | -9.7 nih.gov |
| CYP17 | - | Galeterone | -11.6 nih.gov | Compound M72 | -10.4 nih.gov |
| VEGFR | 4AGD | Sunitinib | -10.0 nih.gov | Compound M76 | -9.2 nih.gov |
| CDK2 | 2VTO | - | - | Compound 2b | -10.35 nih.gov |
Data sourced from multiple studies on pyrazole derivatives. nih.govnih.gov
These docking studies reveal that pyrazole derivatives can fit deeply within the binding pockets of target proteins, establishing crucial interactions. nih.gov The binding affinity scores, which represent the Gibbs free energy of binding, are often comparable to those of standard, clinically used inhibitors. nih.gov
Following docking, molecular dynamics (MD) simulations are often employed to explore the dynamic behavior and stability of the predicted protein-ligand complexes over time. eurasianjournals.com By simulating the movements of atoms over a period, typically nanoseconds, MD can validate the stability of the binding mode predicted by docking. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of protein-ligand contacts are analyzed to confirm a stable and meaningful interaction. nih.gov
Through these combined computational approaches, researchers can effectively screen large virtual libraries of pyrazole analogues, prioritize compounds for synthesis, and rationally design modifications to improve binding affinity and selectivity, thereby accelerating the development of novel ligands for therapeutic purposes. eurasianjournals.com
Coordination Chemistry and Metal Complexes of 1 Sec Butyl 5 Methyl 1h Pyrazole As a Ligand
Design and Synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole-Derived Ligands
The design of ligands derived from this compound is centered on introducing additional coordinating groups to create multidentate chelating agents. The pyrazole (B372694) ring itself provides a nitrogen donor atom (at the N2 position). Functionalization at the C3 or C4 positions can incorporate other donor atoms (N, O, S), leading to bidentate or tridentate ligands. The sec-butyl group at the N1 position is primarily a steric modulator rather than an active coordinating site. Its bulk influences the ligand's conformational preferences and the accessibility of the metal center.
The synthesis of N-substituted pyrazoles can be achieved through various methodologies. One direct method involves the reaction of primary amines with β-diketones. For instance, N-alkyl and N-aryl pyrazoles can be prepared from primary aliphatic or aromatic amines as the limiting reagent under mild, inorganic-reagent-free conditions nih.gov. This approach offers a straightforward route to a wide variety of N-substituted pyrazoles, including those with bulky substituents like sec-butyl. Another common strategy is the reaction of hydrazine (B178648) derivatives with appropriately substituted dicarbonyl compounds mdpi.com. For creating more complex, multidentate ligands, a pre-formed pyrazole core, such as this compound, can be functionalized in subsequent steps. For example, acyl groups can be introduced at the C4 position, which can then be modified to create chelating arms, a strategy seen in the synthesis of related pyrazolylcarbonyl compounds researchgate.net.
The design process often employs a fragment-based strategy, where known coordinating motifs are appended to the pyrazole scaffold. This has been successfully used in the development of pyrazole derivatives for various applications, including medicinal chemistry, which can be adapted for designing ligands for coordination complexes nih.gov. The primary goal is to create a ligand that imposes a specific coordination geometry and electronic environment on the metal ion.
Formation of Transition Metal Complexes and Structural Characterization
This compound acts as a monodentate ligand, coordinating to transition metals through its unsubstituted N2 nitrogen atom. The formation of complexes typically involves reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) and the choice of solvent can influence the final product, leading to complexes with varying numbers of pyrazole ligands chemrxiv.org. For instance, mononuclear complexes of first-row transition metals (Mn, Co, Ni, Cu, Zn) have been synthesized with related 5-methyl-3-(trifluoromethyl)-1H-pyrazole ligands, forming species with compositions like M(Ac)₂·2L and M(Ac)₂·L·DMF (where L is the pyrazole ligand and DMF is dimethylformamide) chemrxiv.org.
The crystal structure of a related compound, 1-(1′-t-butyl-5′-methyl-4-pyrazolyl-carbonyl)-3,5-dimethyl-1H-yl-pyrazole, has been determined, revealing the planarity and aromaticity of the pyrazole rings researchgate.net. For complexes of this compound, the sec-butyl group is expected to influence the crystal packing through van der Waals interactions.
Spectroscopic techniques are also vital for characterization.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazole ring upon coordination provide evidence of metal-ligand bond formation. A notable shift in the C=N imine vibrations is often observed mdpi.com.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its complexes in solution. Coordination to a paramagnetic metal center can lead to significant broadening or shifting of the NMR signals.
UV-Vis Spectroscopy: The d-d transitions and charge-transfer bands in the electronic spectra give insights into the coordination geometry and electronic structure of the metal ion in the complex chemrxiv.org.
Table 1: Representative Crystal Structure Data for a Related Pyrazole Derivative
| Parameter | 1-(1′-t-butyl-5′-methyl-4′-pyrazolyl-carbonyl)-3,5-dimethyl-1H-yl-pyrazole researchgate.net |
|---|---|
| Formula | [C₁₄H₂₀N₄O]₂ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 11.049(4) |
| b (Å) | 11.313(4) |
| c (Å) | 13.964(5) |
| α (°) | 69.085(6) |
| β (°) | 75.962(6) |
| γ (°) | 62.245(6) |
| V (ų) | 1436.7(9) |
This table presents data for a structurally similar compound containing a t-butyl group to illustrate typical crystallographic parameters for substituted pyrazoles.
Versatility in Coordination Modes and Ligand Properties
While this compound itself typically acts as a neutral monodentate ligand, the broader family of pyrazole-based ligands exhibits remarkable versatility in their coordination modes researchgate.netresearchgate.net. These can include:
Neutral Monodentate: Coordination via the N2 nitrogen, which is the expected mode for this compound.
Anionic Monodentate: After deprotonation of an N-H pyrazole, the resulting pyrazolate anion can coordinate.
Exo-bidentate (Bridging): The deprotonated pyrazolate anion can bridge two metal centers, using both N1 and N2 atoms uninsubria.it. This mode is crucial in the formation of polynuclear complexes and metal-organic frameworks (MOFs).
Chelating: When functionalized with another donor group at the C3 or C5 position, the ligand can form a chelate ring with a single metal center.
The properties of this compound as a ligand are heavily influenced by the steric and electronic nature of its substituents. The methyl group at C5 has a minor electron-donating effect. The sec-butyl group at N1 is primarily a source of steric bulk. This steric hindrance can affect the number of ligands that can coordinate to a metal center and can influence the stability of the resulting complex tandfonline.com. Studies on related N-(2-pyridyl)-3,5-dialkylpyrazole ligands have shown that the steric influence of alkyl substituents determines both the stability of complexes in solution and their speciation in the crystalline phase tandfonline.com. The bulky sec-butyl group can disfavor certain crystal packing arrangements, such as π-π stacking, that might be observed with less hindered ligands tandfonline.com.
The electronic properties of the pyrazole ring can be modulated by introducing electron-withdrawing or electron-donating groups. For example, introducing trifluoromethyl groups is a powerful strategy to alter the electronic and steric properties of the resulting metal complexes, which can significantly influence their acidity, stability, and reactivity chemrxiv.org.
Theoretical Studies of Complex Electronic Structures and Properties
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of transition metal complexes with pyrazole-based ligands nih.gov. These computational studies provide insights that complement experimental data from spectroscopy and X-ray crystallography.
DFT calculations can be used to:
Optimize Molecular Geometry: Theoretical calculations can predict the most stable geometry of a complex, including bond lengths and angles, which can be compared with experimental X-ray data nih.gov.
Analyze Frontier Molecular Orbitals (FMOs): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a complex. The HOMO-LUMO energy gap is an indicator of the molecule's stability and can be related to charge transfer processes observed in UV-Vis spectra researchgate.netspectroscopyonline.com.
Simulate Spectroscopic Properties: Vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) can be calculated and compared with experimental results to aid in the assignment of spectral features mdpi.com. For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provided a comprehensive analysis of its vibrational and electronic properties nih.gov.
Map Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is important for understanding intermolecular interactions and reactivity nih.gov.
In the context of complexes with this compound, theoretical studies can elucidate how the steric bulk of the sec-butyl group and the electronic nature of the pyrazole ring influence the metal-ligand bonding. DFT calculations on related systems have shown that steric pressure from bulky substituents can be compensated by a reinforcement of the metal-ligand bonds acs.orgunicam.it. These studies are essential for rationalizing the observed structures and predicting the properties of new complexes.
Applications in Advanced Materials Science
Role of 1-(sec-Butyl)-5-methyl-1H-pyrazole Derivatives as Building Blocks for Functional Materials
The pyrazole (B372694) scaffold is a fundamental building block in the synthesis of more complex molecules due to its aromatic character and the reactivity of its ring positions. nih.gov Derivatives of this compound, such as those with additional functional groups, serve as valuable intermediates for creating sophisticated functional materials.
One such example is this compound-4-carbaldehyde, a derivative featuring an aldehyde group. evitachem.com This aldehyde functionality provides a reactive site for nucleophilic addition and condensation reactions, allowing it to be a cornerstone in the construction of larger, more complex molecular architectures. evitachem.com The general utility of pyrazole derivatives as synthetic building blocks is well-established, with applications ranging from medicinal chemistry to materials science. evitachem.comsmolecule.com The presence of the sec-butyl group can enhance solubility in organic media and influence the solid-state packing of the resulting materials, a critical factor in applications like organic electronics.
The development of novel materials often relies on the strategic functionalization of heterocyclic cores like pyrazole. mdpi.comresearchgate.net By introducing different functionalities onto the this compound backbone, researchers can tune the electronic, optical, and coordination properties of the resulting molecules. This tailored approach is fundamental to designing materials with specific desired characteristics.
Table 1: Examples of Functionalized Pyrazole Derivatives and Their Synthetic Utility
| Derivative Name | Key Functional Group | Role in Synthesis | Potential Material Application |
| This compound-4-carbaldehyde | Aldehyde (-CHO) | Precursor for condensation reactions; building block for complex molecules. evitachem.com | Organic dyes, ligands for metal-organic frameworks (MOFs). |
| 1-(sec-Butyl)-3-methyl-1H-pyrazol-5-amine | Amine (-NH2) | Nucleophilic building block for creating larger structures, such as polymers or pharmacologically active molecules. uni.lu | Synthesis of polyamides, development of corrosion inhibitors. |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Sulfonamide | A scaffold for creating hybrid molecules with specific electronic properties. mdpi.comresearchgate.net | Molecular sensors, functional organic materials. |
Integration into Polymers and Engineering Materials
The incorporation of heterocyclic units like pyrazole into polymer chains can significantly modify the properties of the resulting materials, imparting enhanced thermal stability, altered electronic characteristics, and improved coordination capabilities. Pyrazole derivatives have been widely explored in polymer and supramolecular chemistry for these reasons. mdpi.comresearchgate.net
While specific research on the direct integration of this compound into polymers is not extensively documented, the principles of polymer chemistry suggest its potential utility. The pyrazole ring can be incorporated into a polymer backbone or as a pendant group. For instance, pyrazole-containing monomers can be synthesized and subsequently polymerized. The sec-butyl group on the pyrazole ring would likely increase the polymer's solubility in common organic solvents and introduce amorphous characteristics by disrupting chain packing, which can be advantageous for solution-based processing of engineering plastics.
The unique chemical properties of pyrazole derivatives make them suitable for developing advanced polymers. smolecule.com For example, the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors or metal coordination sites, leading to the formation of self-healing polymers or polymer-metal composites with interesting catalytic or magnetic properties.
Development of Catalytic Systems Utilizing this compound-Derived Ligands
Pyrazole derivatives are highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. smolecule.com These metal complexes are often explored for their catalytic activity in various organic transformations. The nitrogen atoms of the pyrazole ring are excellent donors, and the substituents on the ring can be modified to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity. mdpi.comresearchgate.net
For instance, pyrazole-containing ligands are utilized in modern catalytic systems, such as dual photoredox/cobalt catalysis for hydrofunctionalization reactions. acs.orgacs.org In such systems, a ligand containing a 1,3-dimethyl-1H-pyrazole moiety has been shown to be effective. acs.org This highlights the compatibility of the pyrazole core within sophisticated catalytic cycles.
A derivative of this compound could be designed to act as a bidentate or polydentate ligand, which are highly sought after in catalysis for their ability to form stable chelate complexes with metal centers. The steric bulk of the sec-butyl group can play a crucial role in controlling the access of substrates to the catalytic center, potentially leading to high selectivity in reactions such as asymmetric synthesis.
Table 2: Research Findings on Pyrazole Derivatives in Catalysis
| Pyrazole Derivative Type | Catalytic System | Role of Pyrazole | Research Finding |
| 1,3-dimethyl-1H-pyrazole derivative | Dual Photoredox/Cobalt Catalysis | Ligand for cobalt | The system enables remote-Markovnikov hydrohalogenation of allyl carboxylates under mild conditions. acs.orgacs.org |
| General Pyrazole Derivatives | Metal Complexes | Ligand for various metal ions | Pyrazole-metal complexes show promise in various catalytic applications due to the tunability of the pyrazole ligand. smolecule.com |
| 5-Aminopyrazole Derivatives | Precursor for Ligand Synthesis | Starting material for more complex ligands | Can be functionalized, for example, via sulfonamidation, to create multi-functional ligands for catalysis. mdpi.comresearchgate.net |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Protocols
The synthesis of N-alkylated pyrazoles, including 1-(sec-Butyl)-5-methyl-1H-pyrazole, is a mature field, yet there is continuous pursuit for more efficient, selective, and environmentally benign protocols. A common route to such compounds involves the cyclization of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For the specific synthesis of this compound, this would typically involve the reaction of sec-butylhydrazine (B1332173) with a precursor providing the 5-methylpyrazole core. evitachem.com
Future research in this area could focus on several key aspects:
Catalyst-Free and Solvent-Free Conditions: Exploring methods like phase-transfer catalysis can lead to high yields of N-alkylpyrazoles without the need for solvents, which aligns with the principles of green chemistry. evitachem.com
Regioselective N-Alkylation: For unsymmetrical pyrazoles, the N-alkylation can result in a mixture of regioisomers. Developing highly regioselective methods, potentially using novel catalysts or directing groups, is a significant goal. mdpi.com For instance, methods have been developed for the regioselective N1-alkylation of 1H-pyrazoles, yielding di-, tri-, and tetra-substituted pyrazoles in a single step. mdpi.com
Direct Synthesis from Primary Amines: Innovative methods that utilize primary amines directly, instead of the often hazardous and unstable hydrazines, are highly desirable. nist.gov Recent advancements have shown the feasibility of preparing N-alkyl and N-aryl pyrazoles directly from primary aliphatic or aromatic amines and diketones. nist.gov
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Engineered enzymes have demonstrated the ability to perform selective N-alkylation of pyrazoles with simple haloalkanes, offering unprecedented regioselectivity. acs.org
The exploration of these novel synthetic strategies will undoubtedly facilitate the accessibility and further study of this compound and its derivatives.
Advanced Spectroscopic and Structural Analyses of Complex Derivatives
A thorough understanding of the molecular structure and properties of this compound and its more complex derivatives is fundamental for any application. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for characterization, future research could employ more advanced and combined techniques. bldpharm.comnih.gov
Detailed research findings for pyrazole (B372694) derivatives often include:
NMR Spectroscopy: 1H and 13C NMR are crucial for elucidating the connectivity of atoms. For N-alkylated pyrazoles, the chemical shifts of the ring protons and carbons are sensitive to the nature of the substituents. chemicalbook.comchemicalbook.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be instrumental in unambiguously assigning all signals for complex derivatives of this compound.
IR Spectroscopy: IR spectra provide information about the functional groups present in the molecule. The characteristic vibrational frequencies of the pyrazole ring and the sec-butyl and methyl groups can be identified. nist.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For complex derivatives of this compound, obtaining crystal structures would be a key objective to understand their three-dimensional architecture.
Future research should aim to build a comprehensive spectroscopic and structural database for this compound and its derivatives, which is currently not extensively available in public domains. This data is invaluable for quality control, reaction monitoring, and for providing benchmarks for computational studies.
Further Exploration of Computational Methodologies for Reactivity and Interaction Prediction
Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular properties and reactivity that can be difficult or impossible to obtain through experiments alone. smolecule.com For this compound, computational studies can provide a deeper understanding of its behavior and guide the design of new experiments.
Key areas for future computational exploration include:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the optimized geometry, electronic structure, and spectroscopic properties (NMR, IR) of this compound. smolecule.comresearchgate.net These theoretical predictions can be compared with experimental data to validate the computational models.
Reactivity Descriptors: Computational methods can be used to calculate various reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges. nih.gov These descriptors can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus providing insights into the chemical reactivity of the molecule.
Interaction Prediction: Molecular docking and molecular dynamics simulations can be employed to predict how derivatives of this compound might interact with biological targets or other molecules. This is particularly relevant for the strategic design of new ligands and materials.
The continuous development of more accurate and efficient computational methods will enable more reliable predictions of the properties and behavior of this compound and its derivatives, accelerating the pace of research and discovery.
Strategic Design of Next-Generation Ligands and Materials based on the Pyrazole Scaffold
The pyrazole ring is a well-established pharmacophore and a versatile building block for the construction of ligands for catalysis and functional materials. researchgate.netresearchgate.net The specific substitution pattern of this compound, with its moderately bulky sec-butyl group, could impart unique steric and electronic properties to its derivatives when used as ligands or incorporated into larger molecular frameworks.
Future research in this domain should focus on:
Coordination Chemistry: Investigating the coordination behavior of this compound and its functionalized derivatives with various metal ions. researchgate.net The steric hindrance from the sec-butyl group could influence the coordination geometry and the catalytic activity of the resulting metal complexes. smolecule.com
Homogeneous Catalysis: Designing and synthesizing novel pyrazole-based ligands derived from this compound for applications in homogeneous catalysis. researchgate.net The electronic properties of the pyrazole ring can be tuned by introducing different functional groups, which in turn can modulate the catalytic performance of the metal center.
Materials Science: Exploring the use of this compound derivatives as building blocks for the synthesis of functional materials such as metal-organic frameworks (MOFs), polymers, and liquid crystals. smolecule.com The specific shape and size of the molecule could lead to materials with interesting structural and physical properties.
Medicinal Chemistry: Although this article excludes pharmacological applications, the strategic functionalization of the this compound scaffold could be a fruitful area of research for discovering new bioactive molecules, leveraging the known importance of the pyrazole core in drug discovery. nih.gov
The systematic exploration of these avenues will be crucial in unlocking the full potential of this compound as a versatile platform for the development of next-generation ligands and materials with tailored properties and functions.
Q & A
Q. What are the optimal synthetic methodologies for preparing 1-(sec-Butyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclocondensation of hydrazine derivatives with β-keto esters or acrylates. A validated approach includes:
- Step 1 : Reacting methyl 3-methoxyacrylate with methylhydrazine under reflux in ethanol to form the pyrazole core .
- Step 2 : Introducing the sec-butyl group via nucleophilic substitution or cross-coupling reactions. For example, using sec-butyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .
- Optimization : Yield improvements (>75%) are achieved by controlling temperature (80–100°C) and using anhydrous solvents. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- IR : Strong absorption at 1600–1650 cm⁻¹ (C=N stretching of pyrazole ring).
- Mass Spectrometry : Molecular ion peak at m/z 153 [M+H]⁺, with fragmentation patterns confirming sec-butyl and methyl substituents .
Note : Contaminants like unreacted hydrazine derivatives may obscure signals; deuterated DMSO is recommended for NMR solubility .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during structural elucidation?
Methodological Answer: Discrepancies in crystallographic data often arise from disorder in the sec-butyl group or twinning. To resolve this:
- Use SHELXL for refinement, employing restraints for disordered alkyl chains .
- Apply the TWINROTMAT command in SHELXL to handle twinning, with a BASF parameter < 0.5 indicating minor twinning .
- Validate against DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) to confirm experimental accuracy .
Example : A study on a similar pyrazole derivative reported C-N bond lengths of 1.34 Å experimentally vs. 1.33 Å computationally, resolving ambiguity .
Q. What computational strategies are effective for predicting the reactivity and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C4 position often shows high electrophilicity, making it reactive toward nucleophiles .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., cyclooxygenase-2). Pyrazole derivatives show affinity for hydrophobic pockets, with docking scores < −7.0 kcal/mol indicating strong binding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in enzyme active sites. RMSD values < 2.0 Å suggest stable interactions .
Q. How does the sec-butyl substituent influence the compound’s biological activity compared to other alkyl groups (e.g., methyl, isopropyl)?
Methodological Answer: The sec-butyl group enhances lipophilicity (logP ≈ 2.8 vs. 1.5 for methyl), improving membrane permeability. However, steric bulk may reduce binding affinity in constrained active sites:
- SAR Study : In antimicrobial assays, sec-butyl derivatives showed MIC = 8 µg/mL against S. aureus, compared to MIC = 16 µg/mL for methyl analogs .
- Toxicity : sec-Butyl groups may increase hepatotoxicity (e.g., elevated ALT in rat models) due to metabolic oxidation; use in vitro hepatocyte assays to validate .
Q. What experimental protocols mitigate hazards when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods with >100 ft/min airflow to avoid inhalation exposure (TLV-TWA: 5 ppm) .
- Spill Management : Neutralize with 10% sodium bicarbonate solution and adsorb with vermiculite .
- Storage : Keep in amber glass bottles under nitrogen at −20°C to prevent degradation; DSC analysis shows decomposition onset at 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
